3,4,5-Trichloropyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

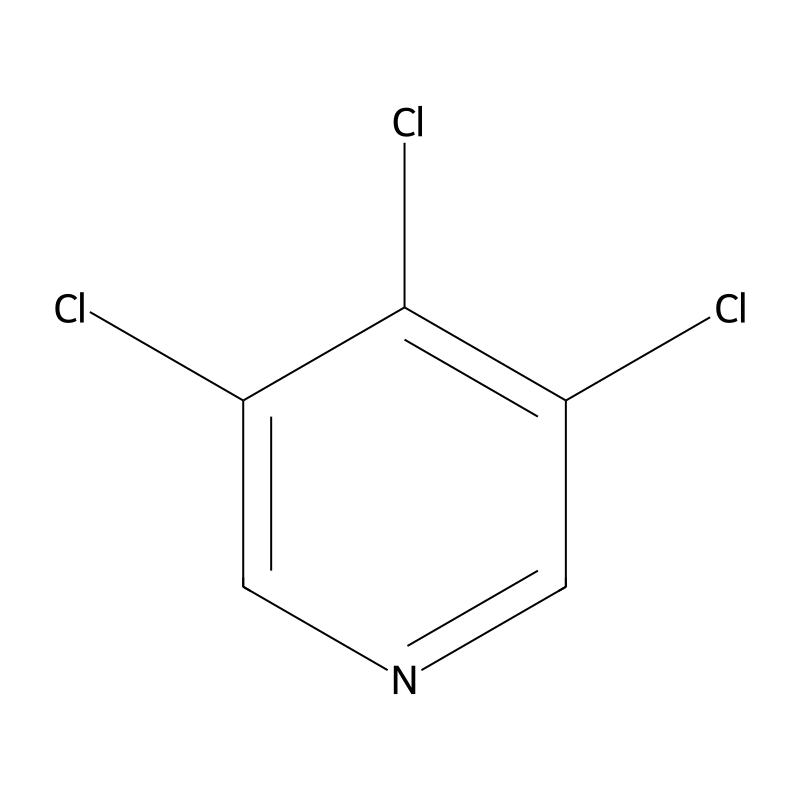

3,4,5-Trichloropyridine is an organic compound characterized by its molecular formula C₅H₂Cl₃N and a molecular weight of 182.43 g/mol. It is a derivative of pyridine, featuring three chlorine substituents at the 3, 4, and 5 positions of the pyridine ring. This compound appears as a solid at room temperature and is known for its strong odor and high reactivity due to the presence of multiple halogen atoms. The unique structure of 3,4,5-trichloropyridine contributes to its diverse applications in various fields, including pharmaceuticals and agrochemicals .

- Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles in reactions such as hydrolysis or with amines.

- Electrophilic Aromatic Substitution: The compound can participate in electrophilic substitution reactions, where electrophiles attack the electron-rich aromatic ring.

- Reduction Reactions: The chlorinated positions can be reduced to form less chlorinated derivatives or other functional groups.

The specific reaction pathways depend on the conditions and reagents used, which can lead to a variety of products with different functional groups .

3,4,5-Trichloropyridine can be synthesized through several methods:

- Chlorination of Pyridine: A common method involves the chlorination of pyridine using chlorine gas or chlorinating agents under controlled conditions.

- Substitution Reactions: Starting from less chlorinated pyridine derivatives, further chlorination can be achieved through nucleophilic substitution processes.

- Multi-step Synthesis: More complex synthetic routes may involve multiple steps where intermediates are formed and subsequently chlorinated.

These synthesis methods allow for the production of 3,4,5-trichloropyridine with varying degrees of purity and yield .

3,4,5-Trichloropyridine finds applications in several areas:

- Pharmaceuticals: Used as a building block in the synthesis of various pharmaceutical compounds.

- Agrochemicals: Employed in the formulation of herbicides and pesticides due to its biological activity.

- Chemical Research: Serves as an intermediate in organic synthesis for developing new chemical entities.

Its versatility makes it a valuable compound in both industrial and research settings .

Several compounds share structural similarities with 3,4,5-trichloropyridine. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2,3-Dichloropyridine | Two chlorine substituents | Lower halogenation leads to different reactivity |

| 2-Chloro-5-fluoropyridine | One chlorine and one fluorine | Fluorine substitution alters electronic properties |

| 3-Chloropyridine | One chlorine substituent | Less reactive than trichlorinated derivatives |

Uniqueness of 3,4,5-Trichloropyridine:

The presence of three chlorine atoms at adjacent positions significantly enhances the compound's reactivity compared to its less halogenated counterparts. This unique substitution pattern allows for specific interactions in biological systems and contributes to its effectiveness as an agrochemical agent .

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant